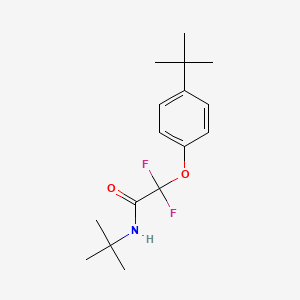

N-tert-butyl-2-(4-tert-butylphenoxy)-2,2-difluoroacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

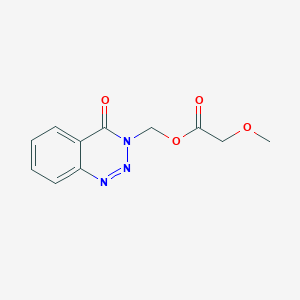

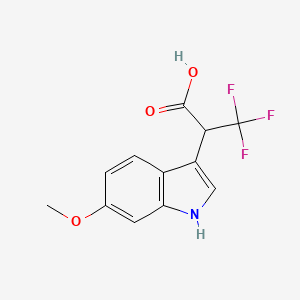

“N-tert-butyl-2-(4-tert-butylphenoxy)-2,2-difluoroacetamide” is an organic compound containing functional groups such as amide and ether. The “tert-butyl” groups suggest that it’s a derivative of butane, where one or more hydrogen atoms have been replaced by other groups .

Molecular Structure Analysis

The molecular structure would likely show the connectivity of the atoms and the presence of the amide, ether, and tert-butyl functional groups. Unfortunately, without specific data, I can’t provide a detailed analysis .Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and reactivity would depend on the specific structure of the compound .科学的研究の応用

Derivatization for Endocrine Disruptor Analysis

N-tert-butyl-2-(4-tert-butylphenoxy)-2,2-difluoroacetamide has been applied in the analysis of endocrine disruptors. A study used a derivative, N-methyl-N-(tert.-butyldimethyltrifluoroacetamide), for gas chromatographic determination of various hydroxyl-group containing endocrine disruptors. This methodology facilitated the sensitive determination of compounds like bisphenol-A and certain hormones in surface water samples (Mol, Sunarto, & Steijger, 2000).

Nucleoside Base Protection in Oligonucleotide Synthesis

This compound has also been utilized in the field of nucleotide synthesis. Specifically, tert-butylphenoxyacetyl, a similar compound, was used for protecting nucleoside bases during oligonucleotide synthesis. This protection facilitated the removal under mild conditions, thereby reducing depurination and chain degradation in synthetic RNA (Sinha et al., 1993).

Fluorinated Amino Acids in Peptide Research

In peptide research, perfluoro-tert-butyl hydroxyproline variants were synthesized, demonstrating distinct conformational preferences beneficial in probes and medicinal chemistry. This synthesis involved incorporating a perfluoro-tert-butyl group, suggesting the utility of similar tert-butylphenoxy compounds in enhancing peptide research (Tressler & Zondlo, 2014).

Enzyme Inhibition in Medicinal Chemistry

A study on α,α-difluoro-β-aminodeoxystatine-containing renin inhibitory peptides used sodium 4(S)-[(tert-butyloxycarbonyl)amino]-2,2-difluoro-3(S)- and -3(R)-[(4-methoxyphenyl)amino]-6-methylheptanoates as intermediates. These compounds, bearing structural resemblance to this compound, were crucial in developing enzyme inhibitors (Thaisrivongs et al., 1987).

Chemoselective Acetylation

In the synthesis of antimalarial drugs, chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide was investigated using Novozym 435 as a catalyst. This highlights the potential for similar tert-butylphenoxy compounds in optimizing chemical reactions for drug development (Magadum & Yadav, 2018).

作用機序

Safety and Hazards

特性

IUPAC Name |

N-tert-butyl-2-(4-tert-butylphenoxy)-2,2-difluoroacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23F2NO2/c1-14(2,3)11-7-9-12(10-8-11)21-16(17,18)13(20)19-15(4,5)6/h7-10H,1-6H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUSWPFVIIWBHAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OC(C(=O)NC(C)(C)C)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-acetylphenoxy)-N-[(3-chloropyrazin-2-yl)methyl]propanamide](/img/structure/B2833449.png)

![[1-Methyl-5-(pyrrolidin-1-ylmethyl)pyrazol-4-yl]methanamine](/img/structure/B2833453.png)

![Methyl 2-[[2-(3-bromo-4-methylphenyl)acetyl]-(cyanomethyl)amino]acetate](/img/structure/B2833457.png)

![2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2833465.png)

![4-(4,6-Dichlorobenzo[d]thiazol-2-yl)morpholine](/img/structure/B2833466.png)

![N-[2-Hydroxy-2-[2-(trifluoromethyl)phenyl]ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2833468.png)